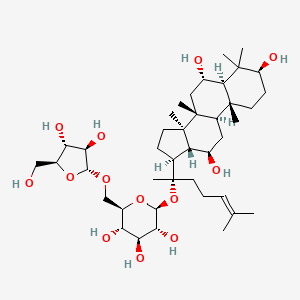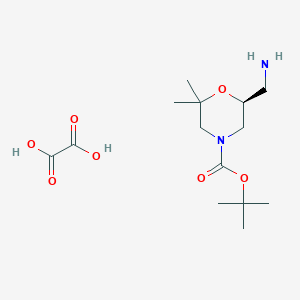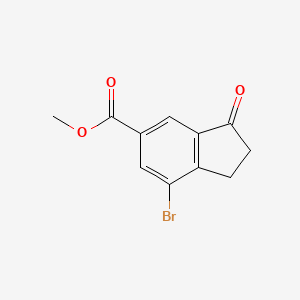
1-Ethyl-4-octylbenzene
Vue d'ensemble
Description
1-Ethyl-4-octylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with an ethyl group at the first position and an octyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-octylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: When subjected to strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions, the alkyl side chains can be oxidized to form benzoic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br₂) or nitric acid (HNO₃) to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe) or nitric acid (HNO₃) with sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzoic acids.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Ethyl-4-octylbenzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkylbenzene reactivity and mechanisms of electrophilic aromatic substitution.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-octylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed to form the final substituted product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-Propyl-4-octylbenzene: Similar structure but with a different alkyl substituent at the first position.
1-Ethyl-4-decylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness: 1-Ethyl-4-octylbenzene is unique due to its specific combination of ethyl and octyl substituents, which confer distinct physical and chemical properties. The length and branching of the alkyl chains can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
IUPAC Name |
1-ethyl-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h11-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBYRPYNAKRFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-N-[3-(benzyloxy)-1-[1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl]-2-methylpropanamide Methanesulfonate](/img/structure/B3028350.png)



![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)



